

Improving the stability and performance of nickel-based reforming catalysts

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Compound of Interest

Compound Name: Nickel;vanadium

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Technical Support Center: Nickel-Based Reforming Catalysts

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nickel-based reforming catalysts. Our goal is to help you improve the stability and performance of your catalysts by addressing common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your reforming experiments, offering potential causes and actionable solutions.

Problem	Potential Causes	Recommended Solutions
Rapid loss of catalytic activity in the first few hours of operation.	1. Coke Formation: Fast carbon deposition on the catalyst surface, blocking active sites.[1][2] 2. Sulfur Poisoning: Trace amounts of sulfur in the feed can quickly poison nickel active sites.[3][4][5][6] 3. Catalyst Reduction Issues: Incomplete or improper reduction of the nickel oxide precursor.	1. Coke: Increase the steam-to-carbon (S/C) ratio in the feed.[7] Consider adding promoters like alkali metals or rare-earth oxides to your catalyst formulation to enhance carbon gasification.[8] Ensure uniform temperature distribution in the reactor. 2. Sulfur: Implement a sulfur removal step for your feed stream (e.g., using a zinc oxide guard bed). Even ppm levels of sulfur can be detrimental.[6] Consider using sulfur-resistant catalyst formulations, such as those promoted with rhodium.[3] 3. Reduction: Optimize the reduction temperature and time based on Temperature-Programmed Reduction (TPR) analysis. Ensure a sufficient flow of high-purity hydrogen during reduction.
Gradual decline in catalyst performance over an extended period.	1. Sintering: Agglomeration of nickel nanoparticles at high reaction temperatures, leading to a loss of active surface area.[9][10][11] 2. Slow Coke Accumulation: Gradual build-up of more graphitic or filamentous carbon.[1][12] 3. Support Degradation: Changes	1. Sintering: Operate at the lowest feasible temperature for the desired conversion. Select a support material with strong metal-support interactions (e.g., MgAl ₂ O ₄ spinel) to anchor the nickel particles.[13] Doping with promoters can also inhibit sintering.[7] 2. Coke: Periodically regenerate

	in the structure or properties of the catalyst support material.	the catalyst through controlled oxidation (e.g., with steam or a dilute oxygen stream) to burn off accumulated carbon. [14] 3. Support: Choose a thermally stable support material like alpha-alumina or modified zirconia for high-temperature applications.
High-pressure drop across the catalyst bed.	<p>1. Excessive Coke Formation: Significant carbon deposition can physically block the void spaces in the catalyst bed.[1]</p> <p>2. Catalyst Attrition: Physical breakdown of the catalyst pellets or powder, leading to fines that clog the reactor.</p>	<p>1. Coke: Immediately reduce the operating temperature and hydrocarbon feed. Initiate a regeneration procedure to remove the carbon. Re-evaluate operating conditions to prevent future coking.</p> <p>2. Attrition: Use a catalyst with higher mechanical strength. Ensure the reactor is loaded carefully to prevent crushing the catalyst.</p>
Low selectivity towards desired products (e.g., H ₂ and CO).	<p>1. Sub-optimal Operating Temperature: The reaction temperature may be too low for the reforming reaction to dominate over side reactions.</p> <p>2. Incorrect Feed Composition: An improper steam-to-carbon or CO₂-to-methane ratio can shift the reaction equilibrium.</p> <p>3. Catalyst Deactivation: As the catalyst deactivates, side reactions may become more prominent.</p>	<p>1. Temperature: Gradually increase the reaction temperature while monitoring product gas composition with a gas chromatograph or mass spectrometer.</p> <p>2. Feed: Recalibrate mass flow controllers and ensure the vaporizer is functioning correctly to achieve the target feed composition.</p> <p>3. Deactivation: Analyze the catalyst post-reaction to determine the cause of deactivation (coking, sintering,</p>

poisoning) and address it as described above.

Frequently Asked Questions (FAQs)

1. What is the most common cause of deactivation for nickel-based reforming catalysts?

The most common causes of deactivation are carbon deposition (coking) and sintering of the nickel particles, especially at the high temperatures required for reforming reactions.[\[7\]](#)[\[8\]](#)[\[15\]](#) Sulfur poisoning is also a major issue if the feedstock is not sufficiently purified.[\[6\]](#)

2. How can I increase the coke resistance of my Ni-based catalyst?

Several strategies can enhance coke resistance:

- Promotion: Adding basic promoters like K, La, or Ce can facilitate the gasification of carbon deposits.[\[7\]](#)[\[12\]](#)
- Alloying: Forming bimetallic catalysts (e.g., Ni-Co, Ni-Rh) can modify the electronic properties of nickel and inhibit coke formation.[\[8\]](#)[\[15\]](#)
- Support Modification: Using supports with high oxygen mobility, such as ceria-zirconia, can help oxidize carbon precursors at the metal-support interface.[\[2\]](#)
- Particle Size Control: Smaller nickel nanoparticles (below 2 nm) have been shown to slow down the rate of carbon formation.[\[7\]](#)

3. What is the ideal operating temperature for steam methane reforming (SMR) with a Ni-based catalyst?

Steam methane reforming is a highly endothermic reaction, so higher temperatures (typically 700-900°C) are thermodynamically favored for achieving high methane conversion.[\[7\]](#)[\[16\]](#) However, these high temperatures also accelerate catalyst deactivation through sintering.[\[10\]](#) The optimal temperature is a trade-off between achieving the desired conversion and maintaining catalyst stability.

4. Can I regenerate a deactivated nickel catalyst?

Yes, in many cases, deactivated catalysts can be regenerated.

- For Coking: A common method is controlled oxidation with steam or a dilute air/N₂ mixture at elevated temperatures (e.g., 600°C) to burn off the carbon.[\[12\]](#)[\[14\]](#)
- For Sulfur Poisoning: Regeneration can be more challenging. Treatment with a steam/hydrogen stream at high temperatures can sometimes remove chemisorbed sulfur. [\[14\]](#) In severe cases, a high-temperature oxidation process may be necessary to convert nickel sulfide back to nickel oxide, followed by re-reduction.[\[17\]](#)
- For Sintering: Sintering is generally irreversible.

5. What characterization techniques are essential for evaluating my nickel reforming catalyst?

- Before Reaction:
 - BET Surface Area Analysis: To determine the surface area and pore size distribution of the catalyst and support.
 - X-ray Diffraction (XRD): To identify the crystalline phases present and estimate the average nickel crystallite size.
 - H₂-Temperature Programmed Reduction (H₂-TPR): To determine the reduction behavior of the nickel oxide species.
 - Transmission Electron Microscopy (TEM): To visualize the size and dispersion of the nickel nanoparticles.
- After Reaction:
 - Temperature Programmed Oxidation (TPO): To quantify the amount and type of carbon deposited on the catalyst.[\[12\]](#)
 - XRD and TEM: To assess changes in nickel particle size (sintering) and phase composition.
 - Energy Dispersive X-ray Spectroscopy (EDS/EDX): To detect the presence of poisons like sulfur on the catalyst surface.[\[3\]](#)

Experimental Protocols

Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor

- Catalyst Loading:
 1. Weigh approximately 100-200 mg of the catalyst (sieved to a uniform particle size, e.g., 250-425 μm).
 2. Mix the catalyst with an inert diluent (e.g., silicon carbide or quartz sand) to ensure uniform temperature distribution and prevent hot spots.
 3. Load the mixture into the center of a quartz tube reactor, securing it in place with quartz wool plugs.
- Leak Test: Assemble the reactor in the furnace and connect all gas and liquid lines. Pressurize the system with an inert gas (e.g., Argon or Nitrogen) to check for leaks.
- Catalyst Reduction (Activation):
 1. Purge the system with an inert gas flow (e.g., 50 mL/min) while heating the reactor to the desired reduction temperature (typically determined by H₂-TPR, e.g., 700-800°C).
 2. Once at temperature, switch the gas flow to a reducing mixture (e.g., 5-10% H₂ in N₂ or Ar) at a flow rate of 50-100 mL/min.
 3. Hold at the reduction temperature for 2-4 hours to ensure complete reduction of NiO to metallic Ni.
- Reforming Reaction:
 1. After reduction, switch the gas flow back to the inert gas and adjust the reactor temperature to the desired reaction starting point (e.g., 650°C).
 2. Introduce the reactant feed. For steam reforming, this involves flowing an inert gas through a water saturator/vaporizer and mixing it with the hydrocarbon feed (e.g., methane).

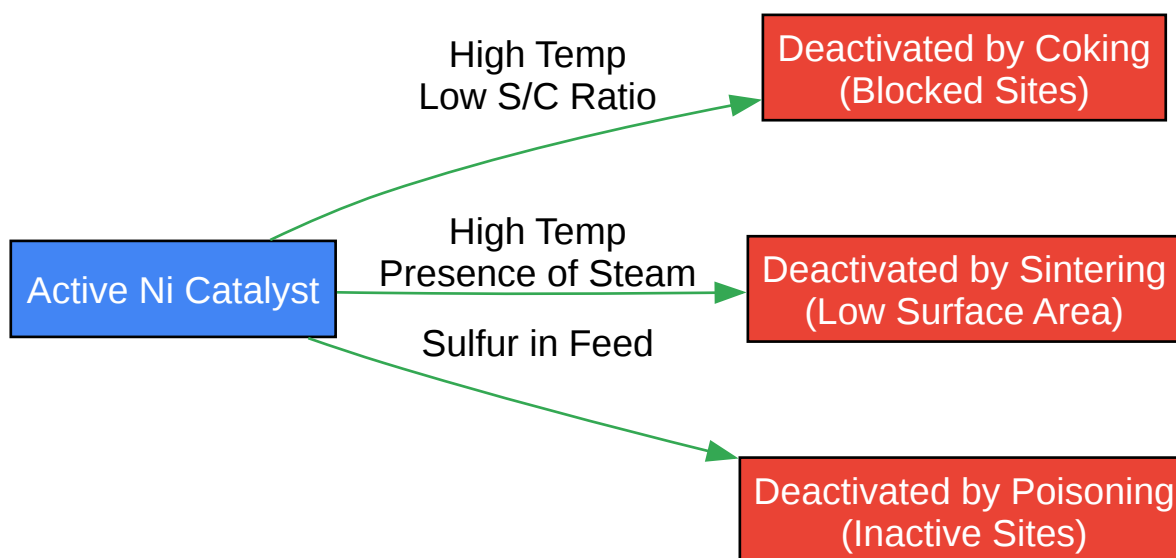
3. Set the desired gas hourly space velocity (GHSV) by adjusting the total flow rate of the reactants.
 4. Perform the reaction for the desired duration, which can range from a few hours for initial activity screening to over 100 hours for stability tests.[\[12\]](#)
- Product Analysis:
 1. Direct the reactor effluent through a heated transfer line to an online Gas Chromatograph (GC) equipped with both a Thermal Conductivity Detector (TCD) and a Flame Ionization Detector (FID).
 2. The TCD is used to quantify H₂, CO, CO₂, CH₄, and N₂ (if used as an internal standard). The FID can be used for detecting any unreacted or heavier hydrocarbons.
 3. Collect data at regular intervals to monitor catalyst activity and stability over time.
 - Shutdown:
 1. Stop the reactant flow and purge the system with an inert gas.
 2. Cool the reactor down to room temperature under the inert gas flow.
 3. Carefully unload the spent catalyst for post-reaction characterization.

Protocol 2: Temperature-Programmed Oxidation (TPO) for Coke Quantification

- Sample Preparation: Weigh approximately 20-50 mg of the spent catalyst into a U-shaped quartz tube reactor.
- Pre-treatment: Heat the sample under a flow of inert gas (e.g., Argon or Helium) at 100-150°C for 30-60 minutes to remove any adsorbed water and weakly bound species.
- Oxidation Program:
 1. Cool the sample to near room temperature.

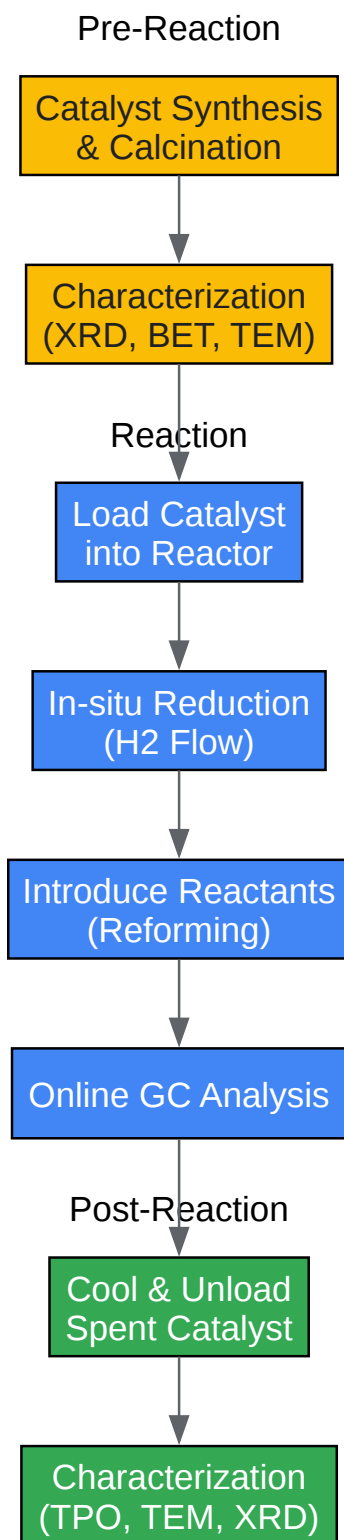
2. Switch the gas to a dilute oxidizing mixture (e.g., 5-10% O₂ in He or Ar) at a constant flow rate (e.g., 30 mL/min).
 3. Begin heating the sample at a linear rate (e.g., 10°C/min) up to 800-900°C.[\[12\]](#)
- Detection:
 1. The off-gas from the reactor is passed through a detector, typically a Thermal Conductivity Detector (TCD) or a Mass Spectrometer (MS).
 2. The detector will measure the concentration of CO₂ (and CO if oxidation is incomplete) produced as the carbon deposits are burned off.
 - Data Analysis:
 1. The resulting TPO profile (detector signal vs. temperature) will show peaks corresponding to the oxidation of different types of carbon. Lower temperature peaks (~200-400°C) often correspond to more amorphous carbon, while higher temperature peaks (>600°C) indicate more graphitic or filamentous carbon.
 2. The total amount of carbon can be quantified by integrating the area under the CO₂ peak and calibrating with a known standard.

Visualizations



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Caption: Primary deactivation pathways for nickel-based reforming catalysts.



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Caption: A typical experimental workflow for catalyst testing and characterization.



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Caption: A logical troubleshooting flowchart for diagnosing catalyst deactivation.

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